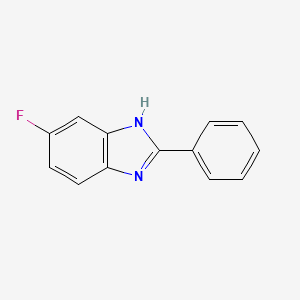

2-Phenyl-5-fluoro-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-5-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, where the hydrogen atom at the 5-position is replaced by a fluorine atom and the hydrogen atom at the 2-position is replaced by a phenyl group

Wirkmechanismus

Target of Action

Benzimidazole and indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with various biological activities.

Mode of Action

The mode of action of benzimidazole and indole derivatives can vary widely depending on the specific compound and its targets. Some derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Phenyl-5-fluoro-1H-benzimidazole are influenced by its structure, which is similar to naturally occurring nucleotides. This allows it to interact easily with biopolymers in the living system . The presence of a methyl group at the 5-position on the benzimidazole scaffold and the presence of electron-donating groups can significantly increase its biochemical activity .

Cellular Effects

This compound has been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The compound’s ability to inhibit these cells suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its structural similarity to nucleotides suggests that it may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-fluoro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with substituted carboxylic acids or their derivatives. One common method is the thermal condensation of o-phenylenediamine with 2-fluorobenzoic acid under acidic conditions . Another approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor.

Medicine: It has shown promise in the development of anticancer and antimicrobial agents.

Industry: The compound is used in the development of dyes and pigments due to its stable aromatic structure.

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzimidazole: Lacks the fluorine atom at the 5-position.

5-Fluoro-1H-benzimidazole: Lacks the phenyl group at the 2-position.

2-(4-Fluorophenyl)-1H-benzimidazole: Has a fluorine atom on the phenyl group instead of the benzimidazole ring.

Uniqueness: 2-Phenyl-5-fluoro-1H-benzimidazole is unique due to the presence of both the phenyl group and the fluorine atom, which confer distinct chemical properties and biological activities. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design .

Biologische Aktivität

2-Phenyl-5-fluoro-1H-benzimidazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by a fused ring system consisting of a benzene ring and a benzimidazole core. The presence of a fluorine atom at the 5-position and a phenyl group at the 2-position enhances its chemical stability and biological activity. The molecular formula for this compound is C13H10FN with a molecular weight of approximately 213.23 g/mol.

Target Interactions:

this compound exhibits high affinity for multiple biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance. Its structural similarity to nucleotides allows it to interact effectively with various biomolecules, potentially inhibiting or activating enzymatic activities.

Biological Activities:

Research indicates that this compound possesses significant anticancer , antimicrobial , and anti-inflammatory properties. It has shown effectiveness against various cancer cell lines, including:

- A549 (human lung cancer)

- MDA-MB-231 (breast cancer)

- PC3 (prostate cancer)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For example, in vitro assays revealed an IC50 value of approximately 16.38 µM against the MDA-MB-231 cell line, indicating strong anticancer potential compared to other benzimidazole derivatives .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25.00 |

| MDA-MB-231 | 16.38 |

| PC3 | 30.00 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 4 µg/mL to 8 µg/mL , outperforming standard antibiotics like amikacin .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus faecalis | 4 |

| Staphylococcus aureus | 8 |

| MRSA | 4 |

Case Studies and Research Findings

A notable study highlighted that the compound's structural modifications significantly impact its biological activity. For instance, derivatives with alkyl substitutions at the nitrogen position showed varying degrees of anticancer effects, revealing structure-activity relationships critical for drug design .

Case Study: Structure-Activity Relationship Analysis

In a series of synthesized derivatives, it was found that compounds with longer alkyl chains exhibited enhanced antiproliferative activity against MDA-MB-231 cells, demonstrating a linear correlation between chain length and potency up to a certain point before activity declined .

Eigenschaften

IUPAC Name |

6-fluoro-2-phenyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLKTNQQJGTCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.